6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Overview
Description
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is a heterocyclic organic compound with a pyrazine ring structure
Mechanism of Action
Target of Action
The primary targets of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide are Matrix Metalloproteinases (MMPs) . These are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration. Among the MMPs, this compound has shown potent and highly selective activity of inhibiting MMP 13 .
Mode of Action
This compound interacts with MMPs, particularly MMP 13, and inhibits their activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting tissue remodeling and cell migration processes.
Biochemical Pathways
The inhibition of MMP 13 by this compound affects various biochemical pathways. MMP 13 plays a significant role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and cancer . Therefore, the inhibition of MMP 13 can impact these pathways and their downstream effects.
Result of Action
The inhibition of MMP 13 by this compound can lead to a decrease in the degradation of extracellular matrix proteins . This can result in changes in tissue remodeling and cell migration processes, potentially impacting disease progression in conditions like arthritis and cancer where MMP 13 is known to play a role .
Biochemical Analysis
Biochemical Properties
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has been found to interact with Matrix Metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . The compound has shown potent and highly selective activity of inhibiting MMP 13 . These interactions are crucial as MMPs play a significant role in the degradation and repair of the major components of the extracellular matrix of connective tissues .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effects on MMPs . By inhibiting MMPs, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl oxalate with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine compounds.
Scientific Research Applications
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a pyridazine ring.
Uniqueness
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRQDHNGCIPVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504551 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73403-52-8 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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